molecular formula C24H31NO3 B12150655 Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 379247-27-5

Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B12150655
CAS No.: 379247-27-5
M. Wt: 381.5 g/mol
InChI Key: DTJZUQNFZWKBNY-UHFFFAOYSA-N
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Description

Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative with a complex heterocyclic scaffold. Its structure includes a 1,4,5,6,7,8-hexahydroquinoline core substituted at position 4 with a 4-isopropylphenyl group, a 5-oxo moiety, and an ethyl ester at position 2. The 2,7,7-trimethyl groups contribute to steric and electronic effects, influencing conformational stability and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce different quinoline-based alcohols .

Scientific Research Applications

3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-4-[4-(1-methylethyl)phenyl]-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Polyhydroquinoline derivatives share a common core but differ in substituents at positions 3 (ester groups) and 4 (aryl/heteroaryl groups). These variations critically influence physicochemical properties, biological activity, and crystallographic behavior. Below is a detailed comparison:

Key Observations :

  • Synthesis: Most analogs are synthesized via Hantzsch reactions, with catalysts ranging from cobalt salts to organocatalysts like L-glutamine . Solvent-free or aqueous conditions enhance green chemistry metrics .
  • Substituent Effects: Electron-withdrawing groups (e.g., 2-chlorophenyl ) may enhance pharmacological activity, while hydrophilic groups (e.g., 3-hydroxyphenyl ) improve solubility.

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Analogs

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Conformation of Pyridine Ring Reference
Ethyl 4-phenyl-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Triclinic P1 a = 7.3523, b = 9.6349, c = 13.9495; α = 98.370°, β = 91.778°, γ = 106.291° Boat
Ethyl 4-(4-methylphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Orthorhombic Pbcn a = 18.242, b = 15.651, c = 14.207 Half-chair (fused ring)
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Not reported

Key Observations :

  • The phenyl-substituted derivative adopts a boat conformation in the pyridine ring, stabilized by intramolecular hydrogen bonds (N–H···O) .
  • The 4-methylphenyl analog crystallizes in an orthorhombic system, with the fused six-membered ring adopting a half-chair conformation .

Table 3: Pharmacological Profiles of Analogs

Compound Name Biological Activity Potency/IC₅₀ (if reported) Reference
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Antimicrobial, enzyme modulation Low dosage efficacy
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Antimalarial (in-silico vs. P. falciparum LDH) Not quantified
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (DL-Methyl) Calcium channel modulation, antioxidant

Key Observations :

  • The 2-chlorophenyl derivative demonstrates broad-spectrum antimicrobial activity at low dosages, suggesting high potency .

Biological Activity

Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. This article explores its biological properties, focusing on its anticancer and antimicrobial activities based on various studies.

Chemical Characteristics

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight397.51 g/mol
Molecular FormulaC24H31NO4
LogP4.5976
Polar Surface Area51.564 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer potential of hexahydroquinoline derivatives, including this compound. Research indicates that derivatives of hexahydroquinoline exhibit cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

A study utilized the xCELLigence RTCA system to assess the anticancer effects of synthesized compounds on MCF-7 breast cancer cells. The results showed:

  • RG115MNP (a magnetic nanoparticle form of RG115) exhibited significant cytotoxicity at concentrations of 1 mg/ml and 5 mg/ml.
  • RG127 and its nanoparticle form also demonstrated anticancer effects at similar concentrations.

The findings suggest that the incorporation of nanoparticles enhances the anticancer activity of hexahydroquinoline derivatives. Notably, RG115MNP showed a pronounced effect compared to its non-nanoparticle counterpart .

Antimicrobial Activity

Despite the promising anticancer properties, studies on the antimicrobial activity of this compound have yielded less favorable results. In tests against various strains of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans, none of the tested compounds reached a Z-score indicative of antimicrobial efficacy (threshold Z-score ≥ 2.0). This suggests that while these compounds may have dual-action potential in theory, their practical antimicrobial effectiveness remains unsubstantiated .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeEfficacyConcentration Tested
AnticancerSignificant (MCF-7 cells)1 mg/ml and 5 mg/ml
AntimicrobialNone detectedUp to 32 mg/ml

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

Methodological Answer: The synthesis typically follows a modified Hantzsch dihydropyridine approach, adapted for hexahydroquinoline derivatives. A common method involves:

Condensation : Reacting 4-isopropylbenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux to form an enamine intermediate .

Cyclization : Adding 5,5-dimethylcyclohexane-1,3-dione (dimedone) to the reaction mixture, catalyzed by p-toluenesulfonic acid (p-TSA), to facilitate cyclization into the hexahydroquinoline core .

Esterification : Final esterification under acidic conditions to stabilize the carboxylate group.

Key Variables :

  • Solvent choice (ethanol vs. methanol) affects reaction yield (70–85%).
  • Catalysts like L-glutamine or Co(II) salts can enhance stereoselectivity .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation employs:

Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the hexahydroquinoline core (e.g., methyl groups at δ 1.2–1.4 ppm, carbonyl at δ 170–175 ppm) .
  • FTIR : Confirm ester C=O stretch (~1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and torsion angles, critical for confirming the chair conformation of the cyclohexenone ring .

Q. What biological activities are associated with this compound?

Methodological Answer: Hexahydroquinoline derivatives exhibit:

Antimicrobial Activity : MIC values of 12.5–25 µg/mL against S. aureus and E. coli via membrane disruption assays .

Enzyme Modulation : Inhibition of cyclooxygenase-2 (COX-2) (IC₅₀: 8–15 µM) via competitive binding assays .

Anti-inflammatory Effects : Reduction in TNF-α levels by 40–60% in murine macrophage models .

Note : Activity varies with substituents; the 4-isopropylphenyl group may enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Optimization strategies include:

Continuous Flow Reactors : Improve heat/mass transfer, achieving 90% yield vs. 75% in batch reactors .

Catalyst Screening : Heterogeneous catalysts (e.g., zeolite-immobilized p-TSA) reduce side products .

Solvent-Free Conditions : Eliminate ethanol, increasing reaction concentration and reducing purification steps .

Contradictions :

  • Flow reactors require precise temperature control (±2°C) to avoid decomposition .

Q. How is stereochemical purity assessed, and what challenges arise?

Methodological Answer:

Chiral HPLC : Resolves enantiomers using a Chiralpak IC column (hexane:isopropanol = 90:10) .

Circular Dichroism (CD) : Detects optical activity at 220–250 nm for the hexahydroquinoline core .

Challenges :

  • Racemization occurs above 80°C during synthesis, necessitating low-temperature cyclization .

Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

Methodological Answer:

Assay Standardization :

  • Use identical cell lines (e.g., RAW 264.7 macrophages for COX-2).
  • Normalize data to positive controls (e.g., celecoxib for COX-2) .

Solubility Adjustments : Employ DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Dose-Response Validation : Repeat assays with 8–12 concentration points to refine IC₅₀ calculations .

Q. What mechanistic insights exist for its enzyme inhibitory activity?

Methodological Answer:

Molecular Docking : The 4-isopropylphenyl group occupies COX-2’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .

Kinetic Studies : Lineweaver-Burk plots indicate non-competitive inhibition for NADPH oxidase .

Mutagenesis : Mutation of COX-2 Val523 to Ala reduces binding affinity by 70%, confirming key interactions .

Properties

CAS No.

379247-27-5

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-(4-propan-2-ylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H31NO3/c1-7-28-23(27)20-15(4)25-18-12-24(5,6)13-19(26)22(18)21(20)17-10-8-16(9-11-17)14(2)3/h8-11,14,21,25H,7,12-13H2,1-6H3

InChI Key

DTJZUQNFZWKBNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(C)C)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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